2,2'-Dithiobisbenzothiazole
Overview
Description
2,2’-Dithiobis(benzothiazole) (DM) is an excellent accelerant for rubber vulcanization . It belongs to the class of organic compounds known as benzothiazoles, which are organic compounds containing a benzene fused to a thiazole ring .
Synthesis Analysis
The synthesis of 2,2’-Dithiobis(benzothiazole) involves the introduction of ozone at a stirring speed of 90 revolutions per minute for 1.5 hours . After the reaction is completed, the system material is cooled to 5 °C and passed through a centrifuge at 900 rpm . The solid is then dried for 4-5 hours to obtain 2,2’-dithiobisbenzothiazole .Molecular Structure Analysis
The molecular formula of 2,2’-Dithiobisbenzothiazole is C14H8N2S4, and its molecular weight is 332.47 .Chemical Reactions Analysis
2,2’-Dithiobisbenzothiazole undergoes redox-induced S–S bond cleavage, leading to various binding modes of thiolates in a series of mononuclear and dinuclear ruthenium complexes .Physical And Chemical Properties Analysis
2,2’-Dithiobisbenzothiazole is a cream to light yellow powder . It is insoluble in water . Its melting point is 177-180 °C .Scientific Research Applications
Rubber Vulcanization Accelerator
2,2’-Dithiobis(benzothiazole): is widely used as an accelerator in the vulcanization of rubber . This compound speeds up the cross-linking process between polymer chains, resulting in vulcanized rubber that has enhanced elasticity, resilience, and durability. The use of this compound in rubber manufacturing is critical for producing a wide range of rubber products, from tires to seals and gaskets.
Ligand in Synthesis of Metal Complexes
This compound serves as a pivotal ligand in the synthesis of novel mono- and binuclear platinum (Pt (II)) and palladium (Pd (II)) complexes . These complexes have shown significant promise in antitumor and antibacterial activities, making 2,2’-Dithiobis(benzothiazole) an important molecule in the development of new pharmaceuticals.
Green Chemistry and Photochemical Dynamics
2,2’-Dithiobis(benzothiazole): plays a multifaceted role in green chemistry due to its involvement in photochemical dynamics . It is used in efficient green synthesis processes that aim to reduce the environmental impact of chemical production. Its photochemical properties are also being explored for potential applications in solar energy harvesting and storage.
Antitumor Activity
Research has indicated that 2,2’-Dithiobis(benzothiazole) -based metal complexes exhibit antitumor activity . These complexes can interact with cancer cells, potentially leading to new treatments that target tumors more effectively while minimizing side effects.
Antibacterial Applications
The antibacterial properties of 2,2’-Dithiobis(benzothiazole) are being investigated for use in combating various bacterial infections . Its ability to form complexes with metals can lead to the development of new antibacterial agents that are more effective against resistant strains of bacteria.
Allergenic Potential and Immunological Research
2,2’-Dithiobis(benzothiazole): is recognized as a standardized chemical allergen . Its effects on histamine release and cell-mediated immunity are of interest in immunological research. Understanding its allergenic potential can help in developing better diagnostics and treatments for allergic reactions.
Mechanism of Action
Target of Action
2,2’-Dithiobis(benzothiazole), also known as 2,2’-Dithiobisbenzothiazole or Thiofide, primarily targets rubber polymers . It has excellent solubility in these polymers, ensuring uniform distribution and enhancing performance .
Mode of Action
This compound works by reacting with the rubber polymer chains, leading to the formation of cross-links between the chains . These cross-links enhance the mechanical properties of the rubber, such as its strength, elasticity, and resistance to heat and aging .
Biochemical Pathways
This process involves the formation of cross-links between polymer chains, which significantly improves the material’s durability and resilience .
Result of Action
The primary result of 2,2’-Dithiobis(benzothiazole)'s action is the enhancement of the curing process in rubber production . By promoting crosslinking between rubber molecules, it results in improved strength, elasticity, and durability of rubber materials . Additionally, it has been found to have potential applications in antitumor and antibacterial metal complexes .
Action Environment
The action of 2,2’-Dithiobis(benzothiazole) is influenced by environmental factors. For instance, it provides protection against corrosion by forming a protective film on metal surfaces, preventing oxidation and degradation . This application is particularly important in industries such as automotive, aerospace, and machinery, where metal components are exposed to harsh environments or corrosive substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S4/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZSMODLJJCVPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S4 | |
Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |
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Record name | 2-MERCAPTOBENZOTHIAZOLE DISULFIDE | |
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DSSTOX Substance ID |
DTXSID1020146 | |
Record name | 2,2'-Dithiobisbenzothiazole | |
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Molecular Weight |
332.5 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2'-dithiobisbenzothiazole is a cream to light yellow powder. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid, Pale yellow or cream to off-white odorless solid; [HSDB] Colorless to pale yellow powder; [MSDSonline], YELLOW POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |
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Record name | Benzothiazole, 2,2'-dithiobis- | |
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Flash Point |
518 °F (NTP, 1992), 257 °C | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), INSOLUBLE IN WATER; AT 25 °C LESS THAN 0.5 G/100 ML ACETONE OR BENZENE, 0.2 G/100 ML CARBON TETRACHLORIDE, 0.5 G/100 ML NAPHTHA, 0.2 G/100 ML ALCOHOL, 0.2 G/100 ML ETHER; SOMEWHAT MORE SOL IN CHLOROFORM THAN CARBON TETRACHLORIDE, In water, <10mg/L, Solubility in water: very poor | |
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Record name | 2,2'-DIBENZOTHIAZYL DISULFIDE | |
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Density |
1.54 (NTP, 1992) - Denser than water; will sink, 1.50, Density (at 20 °C): 1.5 g/cm³ | |
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Impurities |
Impurities found in product: oil, sodium chloride, mercaptobenzothiazole, water, petroleum ether extractables | |
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Product Name |
2,2'-Dithiobisbenzothiazole | |
Color/Form |
PALE YELLOW NEEDLES FROM BENZENE, FREE-FLOWING POWDER, Cream to off-white powder or pellets | |
CAS RN |
120-78-5 | |
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Melting Point |
334 °F (NTP, 1992), 180 °C, MP: 168 °C MIN /COMMERCIAL PRODUCT/ | |
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Retrosynthesis Analysis
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